(R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride
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Overview
Description
®-Methyl 2-(morpholin-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 It is a derivative of morpholine, a heterocyclic amine, and is used in various chemical and pharmaceutical applications
Scientific Research Applications
®-Methyl 2-(morpholin-3-yl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
Target of Action
This compound is a chiral intermediate used in the synthesis of pharmaceuticals and other organic compounds .
Mode of Action
As a chiral intermediate, it likely interacts with its targets to induce changes that contribute to the overall effect of the final pharmaceutical compound .
Pharmacokinetics
Its solubility in water and organic solvents suggests that it may have good bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of ®-Methyl 2-(morpholin-3-yl)acetate hydrochloride . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(morpholin-3-yl)acetate hydrochloride typically involves the reaction of ®-2-(morpholin-3-yl)acetic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- Dissolve ®-2-(morpholin-3-yl)acetic acid in methanol.
- Add hydrochloric acid to the solution.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-(morpholin-3-yl)acetate hydrochloride may involve the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for continuous production and better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(morpholin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various morpholine derivatives.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(Morpholin-3-yl)acetic acid hydrochloride
- Ethyl 2-(morpholin-3-yl)acetate
- ®-Morpholin-3-yl-acetic acid hydrochloride
Uniqueness
®-Methyl 2-(morpholin-3-yl)acetate hydrochloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and ease of synthesis. These properties make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-[(3R)-morpholin-3-yl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLONGJCTTJXALT-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1COCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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